![molecular formula C20H21ClN2 B194729 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine CAS No. 38092-89-6](/img/structure/B194729.png)
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Descripción general
Descripción
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine is a chemical compound with the molecular formula C20H21ClN2 and a molecular weight of 324.85 g/mol . It is an intermediate in the synthesis of Loratadine, a second-generation antihistamine used to treat allergies . This compound is also known by other names such as Loratadine Impurity G and Loratadine USP Related Compound B .
Métodos De Preparación
The preparation of 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine involves several synthetic routes. One common method includes dissolving Loratadine in an alcohol solvent under nitrogen protection, followed by the addition of potassium hydroxide. The mixture is then heated to 70-75°C and refluxed until the reaction is complete. The reaction solution is then extracted with ethyl acetate, and the product is crystallized and purified . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution reactions can replace existing functional groups with nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products .
Aplicaciones Científicas De Investigación
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine has several scientific research applications:
Mecanismo De Acción
8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine exerts its effects by competing with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This action blocks the effects of endogenous histamine, leading to temporary relief of allergy symptoms such as nasal congestion and watery eyes . The molecular targets and pathways involved include the H1-receptor and associated signaling pathways .
Actividad Biológica
8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine, also known as Loratadine Impurity G or Desloratadine Related Compound B, is a compound with significant biological activity primarily associated with its role as an impurity in antihistamine medications. Its molecular formula is CHClN and it has a molecular weight of 324.85 g/mol. This compound is structurally related to Loratadine and Desloratadine, both of which are well-known H1-antihistamines.
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 324.85 g/mol |
CAS Number | 38092-89-6 |
IUPAC Name | 8-chloro-11-(1-methylpiperidin-4-ylidene)-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine |
Biological Activity
The biological activity of this compound is primarily linked to its interaction with histamine receptors, particularly the H1 receptor. Research indicates that compounds structurally related to Loratadine exhibit varying degrees of H1 receptor antagonism and binding kinetics.
Binding Affinity and Kinetics
Studies have shown that the binding affinity of related compounds can significantly influence their pharmacological effects. For instance:
- Desloratadine , a primary metabolite of Loratadine, has a binding affinity (pK) of approximately 9.1, indicating strong interaction with the H1 receptor.
- In contrast, 8-Chloro-11-(1-methylpiperidin-4-ylidene) has been observed to possess a lower affinity compared to Desloratadine but may exhibit prolonged residence time at the receptor due to its structural characteristics.
Pharmacological Studies
Research into the pharmacological properties of this compound reveals several key findings:
- Antagonistic Activity : The compound exhibits antagonistic activity against histamine-induced responses in cellular models. This effect is crucial for its potential therapeutic applications in treating allergic reactions.
- Duration of Action : The duration of functional antagonism at the H1 receptor has been shown to be prolonged for certain analogs compared to Desloratadine. This suggests that modifications in the molecular structure can lead to enhanced therapeutic profiles.
- Comparative Studies : Comparative studies have highlighted that structural modifications can significantly impact both the binding affinity and kinetic properties of H1 receptor antagonists. For example, analogs with specific aliphatic substitutions on the piperidine ring demonstrated increased residence times at the H1 receptor compared to their counterparts.
Case Studies
A notable case study involved the examination of various analogs derived from Loratadine and their effects on histamine receptor kinetics. The study utilized HeLa cells expressing H1 receptors to assess the functional recovery time post-antagonist removal:
- Rupatadine , a structurally related compound, exhibited a functional recovery time significantly longer than Desloratadine, suggesting that structural characteristics directly correlate with pharmacodynamics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine?
- Methodology : Two primary routes are documented:
- Route 1 : Cyclization of 3-methylpyridine-2-carbonitrile with tert-butanol and H₂SO₄, followed by alkylation with 3-chlorobenzyl chloride and subsequent Grignard addition using 1-methylpiperidin-4-ylmagnesium chloride. BF₃-catalyzed cyclization yields the target compound .
- Route 2 : Carboxylation of 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in refluxing benzene, followed by dehydration of tertiary alcohol intermediates .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC to ensure step completion. Optimize Grignard reagent stoichiometry to avoid overalkylation.
Q. How is HPLC used to analyze impurities in this compound?
- Methodology :
- Column : C8-bonded silica (150 mm × 4.6 mm, 5 µm) maintained at 25–35°C .
- Mobile Phase : Isocratic or gradient elution with acetonitrile/water (adjusted for pH).
- Detection : UV at 254 nm for chromophore tracking .
- Procedure : Inject 50 µL of sample and reference solutions. Quantify impurities (e.g., 4-(8-chloro-11-fluoro-6,11-dihydro-5H-benzo[...]pyridin-11-yl)-ethyl 1-piperidine carboxylate) using response factors (e.g., 0.25 for specific derivatives) .
- Validation : Ensure ≤0.1% for individual impurities and ≤0.3% total impurities per pharmacopeial standards .
Q. What are the typical impurities encountered, and how are they quantified?
- Common Impurities :
- Process-related : Ethyl 1-piperidinecarboxylate derivatives (e.g., 8-chloro-11-[1-(ethoxycarbonyl)-4-piperidinylidene]-6,11-dihydro-5H-benzo[...]pyridine) .
- Degradants : Dehalogenated or oxidized species (e.g., 4,8-dichloro-6,11-dihydro-5H-benzo[...]pyridin-11-one) .
- Quantification : Use HPLC with reference standards and response factor adjustments. For example, the impurity 4-(8-chloro-11-fluoro-...) requires a 0.25 correction factor to account for reduced UV absorption .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like ethyl 1-piperidinecarboxylate derivatives?
- Strategies :
- Temperature Control : Lower reaction temperatures (e.g., 40–60°C) during carboxylation steps to reduce esterification side reactions .
- Reagent Selection : Replace ethyl chloroformate with less reactive acylating agents (e.g., carbonyldiimidazole) to suppress ester formation .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate intermediates before cyclization .
- Analytical Validation : Track by-product formation via LC-MS and adjust stoichiometry in real-time .
Q. What is the role of intermediates like 8-chloro-6,11-dihydro-5H-benzo[...]pyridin-11-one in synthesis pathways?
- Mechanistic Insight : This ketone intermediate acts as a pivotal electrophile for nucleophilic addition by 1-methylpiperidin-4-ylmagnesium chloride, forming the critical C–N bond .
- Optimization : Stabilize the enolate form using LDA (lithium diisopropylamide) to enhance regioselectivity during Grignard addition .
- Contradiction Analysis : Patent data () suggests a one-pot process avoids isolating intermediates, but multi-step routes ( ) improve yield. Compare purity vs. efficiency trade-offs .
Q. How does halogen substitution (e.g., bromine vs. chlorine) affect the compound’s reactivity and bioactivity?
- Reactivity : Brominated analogs (e.g., 8-bromo-5H-benzo[...]pyridin-11-one) exhibit slower nucleophilic substitution due to stronger C–Br bonds, requiring harsher conditions (e.g., HBr/AcOH reflux) .
- Bioactivity : Bromine’s larger atomic radius enhances hydrophobic interactions in receptor binding, as seen in analogs with improved antihistamine activity .
- Methodology : Synthesize halogenated derivatives via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl bromides) and assay H1-receptor binding affinity .
Propiedades
IUPAC Name |
13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXSCTINYKDTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191502 | |
Record name | N-Methyldesloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38092-89-6 | |
Record name | N-Methyldesloratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38092-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyldesloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038092896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyldesloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLDESLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70V8053T5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.